molecular formula C15H12F2N2O2 B5704878 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide

4-(acetylamino)-N-(2,4-difluorophenyl)benzamide

Cat. No. B5704878
M. Wt: 290.26 g/mol
InChI Key: SCLSQEARPBRNLU-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(2,4-difluorophenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFB belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant pharmacological properties, making it an attractive target for drug development. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound for use as a therapeutic agent in cancer treatment. Additionally, more studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Finally, further research could explore the potential applications of this compound in other areas of medicine, such as anti-inflammatory and antiviral therapy.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has significant potential applications in the field of medicinal chemistry. Its pharmacological properties, including its anticancer activity, anti-inflammatory effects, and antiviral properties, make it an attractive target for drug development. While there are some limitations to working with this compound in lab experiments, further research on its synthesis, mechanism of action, and potential therapeutic applications could lead to significant advances in medicine.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,4-difluoroaniline with acetic anhydride and benzoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been found to be efficient and yields high-quality this compound with good purity.

Scientific Research Applications

4-(acetylamino)-N-(2,4-difluorophenyl)benzamide has been found to exhibit significant pharmacological properties and has potential applications in the field of medicinal chemistry. It has been extensively studied for its anticancer activity and has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to exhibit anti-inflammatory, antifungal, and antiviral properties.

properties

IUPAC Name

4-acetamido-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLSQEARPBRNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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